Cas no 56838-93-8 (4-(1-benzothiophen-2-yl)piperidine)

4-(1-benzothiophen-2-yl)piperidine 化学的及び物理的性質
名前と識別子
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- Piperidine, 4-benzo[b]thien-2-yl-
- 4-(1-benzothiophen-2-yl)piperidine
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4-(1-benzothiophen-2-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869823-0.1g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1869823-0.25g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1869823-0.5g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1869823-1g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1869823-2.5g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1869823-1.0g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 1g |
$1599.0 | 2023-06-02 | ||
Enamine | EN300-1869823-10g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1869823-10.0g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 10g |
$6882.0 | 2023-06-02 | ||
Enamine | EN300-1869823-5.0g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 5g |
$4641.0 | 2023-06-02 | ||
Enamine | EN300-1869823-0.05g |
4-(1-benzothiophen-2-yl)piperidine |
56838-93-8 | 0.05g |
$768.0 | 2023-09-18 |
4-(1-benzothiophen-2-yl)piperidine 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-(1-benzothiophen-2-yl)piperidineに関する追加情報
Research Brief on 4-(1-benzothiophen-2-yl)piperidine (CAS: 56838-93-8): Recent Advances and Applications
4-(1-benzothiophen-2-yl)piperidine (CAS: 56838-93-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzothiophene moiety linked to a piperidine ring, has been the subject of numerous studies due to its potential therapeutic applications. Recent research has focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs.
Recent studies have highlighted the compound's utility in the synthesis of sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, are implicated in various neurological disorders, including depression, schizophrenia, and neurodegenerative diseases. Researchers have demonstrated that derivatives of 4-(1-benzothiophen-2-yl)piperidine exhibit high affinity for sigma-1 receptors, making them promising candidates for the development of novel therapeutics. The compound's structural flexibility allows for modifications that can fine-tune receptor binding affinity and selectivity.
In addition to its applications in CNS drug development, 4-(1-benzothiophen-2-yl)piperidine has been investigated for its potential in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a scaffold for designing inhibitors of protein-protein interactions (PPIs) involved in cancer cell proliferation. The study reported that certain derivatives of 4-(1-benzothiophen-2-yl)piperidine effectively disrupted PPIs critical for tumor growth, suggesting a new avenue for anticancer drug development.
The pharmacological profile of 4-(1-benzothiophen-2-yl)piperidine has also been enhanced through structural optimization. Recent work has focused on improving the compound's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability. Advanced computational modeling and structure-activity relationship (SAR) studies have been employed to guide these optimizations, resulting in derivatives with improved drug-like characteristics.
From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 4-(1-benzothiophen-2-yl)piperidine have been developed. A 2024 publication in Organic Letters described a catalytic asymmetric synthesis route that provides enantiomerically pure forms of the compound, which is crucial for studying stereospecific biological effects. This advancement addresses the challenge of chirality in drug development and opens new possibilities for creating more selective and potent therapeutics.
Looking forward, the versatility of 4-(1-benzothiophen-2-yl)piperidine continues to inspire research across multiple therapeutic areas. Its unique structural features make it a valuable building block in medicinal chemistry, with potential applications extending beyond current investigations. Ongoing studies are exploring its use in inflammation modulation and infectious disease treatment, further expanding its pharmaceutical relevance.
In conclusion, 4-(1-benzothiophen-2-yl)piperidine (CAS: 56838-93-8) remains a compound of significant interest in chemical biology and drug discovery. Recent advances in its application as a therapeutic scaffold, combined with improved synthetic approaches, position it as a key player in the development of next-generation pharmaceuticals. Continued research into its pharmacological potential and optimization of its derivatives will likely yield important contributions to multiple areas of medicine.
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